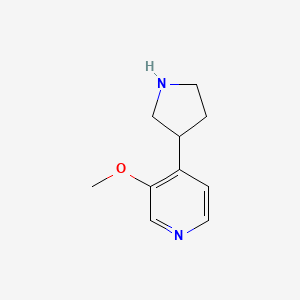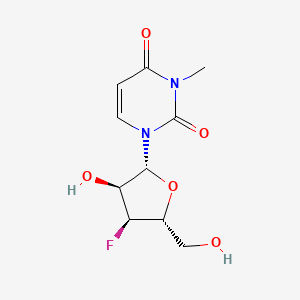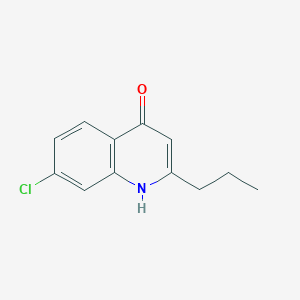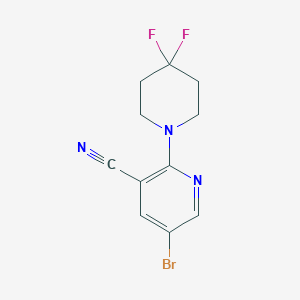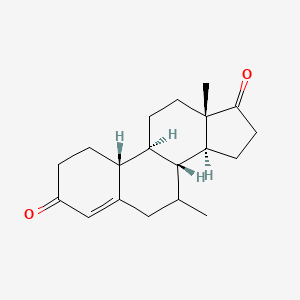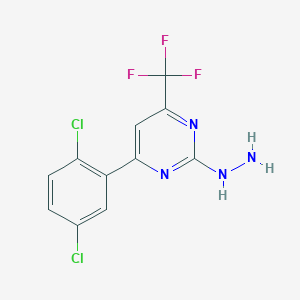![molecular formula C17H19NO4S B13716864 3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)
3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific discussions. It does not represent a specific chemical substance but serves as a placeholder for any compound under study. This article will explore the general aspects of a compound referred to as “N/A,” including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” can be achieved through various synthetic routes depending on its chemical structure. Common methods include:
Direct Combination: Reacting elemental forms of the constituent atoms under controlled conditions.
Substitution Reactions: Replacing one functional group in a molecule with another.
Condensation Reactions: Combining two or more molecules with the elimination of a small molecule such as water.
Industrial Production Methods
Industrial production of “N/A” typically involves large-scale chemical processes such as:
Catalytic Reactions: Using catalysts to accelerate the reaction rate.
Continuous Flow Reactors: Ensuring a constant supply of reactants and removal of products.
Purification Techniques: Employing distillation, crystallization, or chromatography to obtain pure “N/A”.
Analyse Des Réactions Chimiques
Types of Reactions
“N/A” undergoes various chemical reactions, including:
Oxidation: Loss of electrons, often involving oxygen or other oxidizing agents.
Reduction: Gain of electrons, typically involving reducing agents like hydrogen.
Substitution: Replacement of one atom or group in a molecule with another.
Addition: Adding atoms or groups to a molecule without removing any atoms.
Common Reagents and Conditions
Common reagents used in reactions involving “N/A” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from reactions involving “N/A” depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of “N/A”.
Applications De Recherche Scientifique
“N/A” finds applications in various scientific fields, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of “N/A” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
3-amino-4-[2-(4-methylsulfonylphenyl)phenyl]butanoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-23(21,22)15-8-6-12(7-9-15)16-5-3-2-4-13(16)10-14(18)11-17(19)20/h2-9,14H,10-11,18H2,1H3,(H,19,20) |
Clé InChI |
YNFVBQUDUXUBEW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)

![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
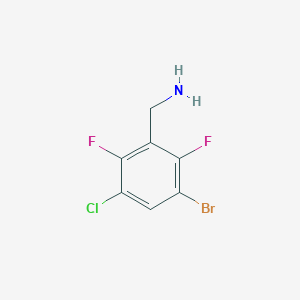

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
